An In-depth Technical Guide to the Basic Properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
An In-depth Technical Guide to the Basic Properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
This guide provides a comprehensive technical overview of the fundamental properties of 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, a substituted tetrahydroisoquinoline (THIQ). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information presented herein is synthesized from established chemical principles and extrapolated from studies on structurally related analogs, providing a robust framework for understanding and utilizing this compound in research and development.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1] The inherent structural features of the THIQ nucleus, including its rigid bicyclic framework and the presence of a basic nitrogen atom, make it an ideal template for designing ligands that interact with various biological targets. This guide focuses on a specific derivative, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, providing a detailed exploration of its fundamental chemical and potential pharmacological properties.
Physicochemical and Basic Properties
Basicity and pKa
The basicity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol is primarily attributed to the lone pair of electrons on the tertiary nitrogen atom at the 2-position. The N-methylation, compared to a secondary amine, generally results in a slight increase in basicity due to the electron-donating inductive effect of the methyl group. The presence of a hydroxyl group on the aromatic ring at the 5-position can have a minor electronic influence on the nitrogen's basicity, but its primary impact will be on polarity and hydrogen bonding potential.
The pKa of the conjugate acid of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol is predicted to be in the range of 8.5 - 9.5. This estimation is based on the known pKa values of similar N-methylated cyclic amines. At physiological pH (7.4), a significant portion of the molecules will exist in their protonated, cationic form.
Lipophilicity and Solubility
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter for predicting membrane permeability and overall drug-likeness. The introduction of a hydroxyl group at the 5-position is expected to decrease the lipophilicity of the parent 2-methyl-tetrahydroisoquinoline scaffold, thereby increasing its aqueous solubility.[2] The predicted cLogP value for this compound would likely fall in the range of 1.5 - 2.5, suggesting a moderate degree of lipophilicity suitable for oral absorption and blood-brain barrier penetration.
Table 1: Predicted Physicochemical Properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₃NO | Based on chemical structure |
| Molecular Weight | 163.22 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Based on similar substituted THIQs |
| pKa (conjugate acid) | 8.5 - 9.5 | Analogy to N-methylated cyclic amines |
| cLogP | 1.5 - 2.5 | Introduction of a polar hydroxyl group |
| Aqueous Solubility | Moderately soluble | Presence of polar hydroxyl and basic nitrogen groups |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Structural feature |
| Hydrogen Bond Acceptors | 2 (nitrogen and oxygen atoms) | Structural feature |
Synthesis and Chemical Reactivity
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol can be approached through established methodologies for constructing the tetrahydroisoquinoline core, with careful consideration for the regioselective introduction of the 5-hydroxyl group.
Proposed Synthetic Strategies
Two classical and highly effective methods for the synthesis of tetrahydroisoquinolines are the Pictet-Spengler and Bischler-Napieralski reactions.[1][3][4][5][6][7][8]
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4][5][6] To synthesize the target molecule, the starting material would be N-methyl-2-(3-hydroxyphenyl)ethylamine. The hydroxyl group at the meta position to the ethylamine side chain is crucial for directing the cyclization to the desired C-6 position, which becomes the C-5 position in the final tetrahydroisoquinoline product.
Experimental Protocol: Pictet-Spengler Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
-
Step 1: Preparation of the Starting Amine. Synthesize N-methyl-2-(3-hydroxyphenyl)ethylamine from 3-methoxyphenethylamine via N-formylation followed by reduction, and subsequent demethylation of the methoxy group.
-
Step 2: Cyclization. Dissolve N-methyl-2-(3-hydroxyphenyl)ethylamine (1 equivalent) in a suitable solvent such as toluene or acetonitrile.
-
Step 3: Aldehyde Addition. Add formaldehyde (1.1 equivalents), typically as an aqueous solution or as paraformaldehyde.
-
Step 4: Acid Catalysis. Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Step 5: Reaction. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 6: Work-up and Purification. Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Pictet-Spengler synthesis workflow.
The Bischler-Napieralski reaction provides an alternative route, starting from an N-acyl-β-phenylethylamine.[1][7][8] This method involves a cyclodehydration reaction using a condensing agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline intermediate, which is then reduced to the tetrahydroisoquinoline.
Experimental Protocol: Bischler-Napieralski Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
-
Step 1: Amide Formation. Acylate 2-(3-methoxyphenyl)ethylamine with an appropriate acylating agent (e.g., acetyl chloride) to form the corresponding amide.
-
Step 2: Cyclization. Treat the amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) in an inert solvent (e.g., toluene) at elevated temperature to effect cyclization to the 3,4-dihydroisoquinoline intermediate.
-
Step 3: Reduction. Reduce the resulting imine intermediate with a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield 5-methoxy-1,2,3,4-tetrahydroisoquinoline.
-
Step 4: N-Methylation. Perform N-methylation using a standard procedure, for example, reductive amination with formaldehyde and sodium cyanoborohydride or reaction with methyl iodide.
-
Step 5: Demethylation. Cleave the methyl ether at the 5-position using a reagent like boron tribromide (BBr₃) to afford the final product.
-
Step 6: Purification. Purify the product using column chromatography or recrystallization.
Caption: Potential pharmacological targets.
Metabolism and Toxicological Considerations
The metabolic fate of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol would likely involve common biotransformation pathways. The phenolic hydroxyl group is susceptible to glucuronidation and sulfation, representing major routes of phase II metabolism. The N-methyl group could undergo N-demethylation, and the aromatic ring could be further hydroxylated, catalyzed by cytochrome P450 enzymes. The basic nitrogen and the overall structure are features that warrant careful toxicological evaluation, as some tetrahydroisoquinoline derivatives have been associated with neurotoxic effects.
Conclusion
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol represents an intriguing molecule within the broader class of biologically active tetrahydroisoquinolines. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its predicted basic properties, viable synthetic routes, and potential pharmacological profile based on established chemical principles and data from structurally related analogs. The information presented herein should serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel tetrahydroisoquinoline derivatives. Further experimental validation of the predicted properties is essential for advancing our understanding of this compound's utility in medicinal chemistry.
References
-
Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. PubMed Central. (2024-12-05). [Link]
-
Pictet-Spengler Isoquinoline Synthesis. Name-Reaction.com. [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
-
Synthesis of isoquinolines. Centurion University. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
-
Bischler–Napieralski reaction. Wikipedia. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. PubMed. [Link]
-
Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. ACS Chemical Neuroscience. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. organicreactions.org [organicreactions.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
